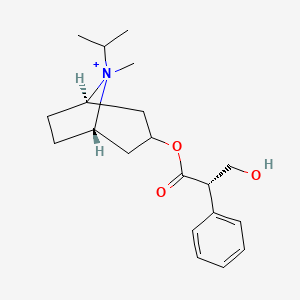

(8S)-Ipratropium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ipratropium is a synthetic derivative of the alkaloid atropine with anticholinergic properties. Ipratropium antagonizes the actions of acetylcholine at parasympathetic postganglionic effector cell junctions. When inhaled, ipratropium binds competitively to cholinergic receptors in the bronchial smooth muscle thereby blocking the bronchoconstrictor actions of the acetylcholine (Ach) mediated vagal impulses. Inhibition of the vagal tone leads to dilation of the large central airways resulting in bronchodilation.

Ipratropium is a synthetic anticholinergic agent that is used as an inhalant for treatment of acute bronchospasm due to chronic bronchitis and emphysema. Ipratropium has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.

A muscarinic antagonist structurally related to ATROPINE but often considered safer and more effective for inhalation use. It is used for various bronchial disorders, in rhinitis, and as an antiarrhythmic.

Applications De Recherche Scientifique

Engineered Particles for Sustained Release

Research focused on creating respirable particles of ipratropium bromide, achieving sustained-release properties for enhanced treatment of chronic obstructive pulmonary disease (COPD) (Taylor, Hickey, & VanOort, 2006).

Radiolabelling and PET Ligands in Drug Deposition Studies

Ipratropium bromide has been synthesized and radiolabelled for use in positron emission tomography (PET) studies, aiding in the analysis of inhaled drug deposition, particularly in COPD and asthma treatment (Issa, Kassiou, Chan, & McLeod, 2006).

Pulmonary Absorption Mechanism

Investigations into the pulmonary absorption mechanism of ipratropium revealed that its uptake in bronchial epithelial cells is primarily through organic cation/carnitine transporters, highlighting its effective administration via inhalation (Nakamura, Nakanishi, Haruta, Shirasaka, Keogh, & Tamai, 2010).

Membrane Electrode for Potentiometric Determination

A poly(vinyl chloride) matrix membrane electrode was developed for the potentiometric determination of ipratropium bromide, enhancing accuracy in analyzing raw materials and stability samples (Hassouna & Elsuccary, 2008).

Pharmacokinetics and Biotransformation

Studies on the pharmacokinetics and biotransformation of ipratropium bromide in humans have been conducted, focusing on its behavior after inhalation, oral, and intravenous administration. These studies are vital for optimizing anticholinergic therapies (Adlung, Höhle, Zeren, & Wahl, 1976).

Analytical Separation Techniques

Reversed-phase HPLC methods have been utilized for separating ipratropium bromide and its related compounds, crucial for the analysis of formulations and degradation products (Simms, Towne, Gross, & Miller, 1998).

Myocardial Injury in In Vitro Models

Studies have explored the potential of ipratropium bromide to induce myocardial injury in in vitro models of myocardial ischaemia/reperfusion, contributing to a better understanding of its safety profile in patients with underlying cardiac conditions (Harvey, Hussain, & Maddock, 2014).

Propriétés

Nom du produit |

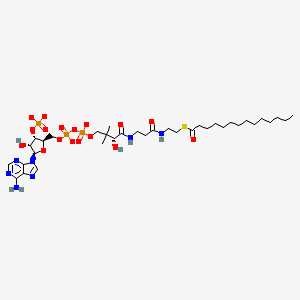

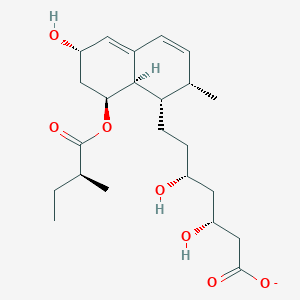

(8S)-Ipratropium |

|---|---|

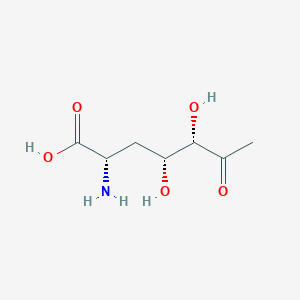

Formule moléculaire |

C20H30NO3+ |

Poids moléculaire |

332.5 g/mol |

Nom IUPAC |

[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C20H30NO3/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15/h4-8,14,16-19,22H,9-13H2,1-3H3/q+1/t16-,17+,18?,19-,21?/m1/s1 |

Clé InChI |

OEXHQOGQTVQTAT-PPAWOBCPSA-N |

SMILES isomérique |

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3)C |

SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |

SMILES canonique |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |

Synonymes |

(endo,syn)-(+-)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane Atrovent Ipratropium Ipratropium Bromide Ipratropium Bromide Anhydrous Ipratropium Bromide Monohydrate Ipratropium Bromide, (endo,anti)-Isomer Ipratropium Bromide, (exo,syn)-Isomer Ipratropium Bromide, endo-Isomer Itrop N Isopropylatropine N-Isopropylatropine Sch 1000 Sch 1178 Sch-1000 Sch-1178 Sch1000 Sch1178 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

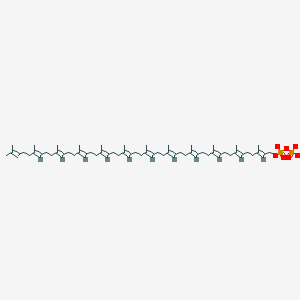

![4-{6-[4-(Dibutylamino)phenyl]hexa-1,3,5-trien-1-yl}-1-[3-(triethylammonio)propyl]pyridinium](/img/structure/B1263183.png)